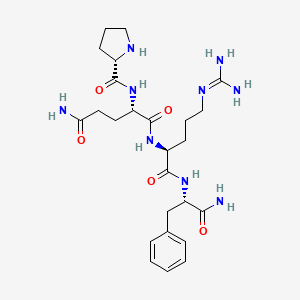
Neuropeptide FF (5-8)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuropeptide FF (5-8) is a peptide fragment derived from the larger neuropeptide FF, which belongs to the RF-amide family of neuropeptides. These peptides are characterized by a common C-terminal arginine-phenylalanine-amide motif. Neuropeptide FF (5-8) has a sequence of proline-glutamine-arginine-phenylalanine-amide and is known for its role in modulating pain, cardiovascular functions, and neuroendocrine activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neuropeptide FF (5-8) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: While industrial-scale production of neuropeptide FF (5-8) is less common, it can be achieved using automated peptide synthesizers that follow the SPPS protocol. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Neuropeptide FF (5-8) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products of these reactions are typically modified peptides with altered biological activities or stability .
Applications De Recherche Scientifique
Neuropeptide FF (5-8) has several scientific research applications:
Pain Regulation: It modulates pain perception and has been studied for its potential in pain management.
Opioid Modulation: It interacts with opioid receptors, influencing the effects of opioid drugs.
Cardiovascular Research: It plays a role in regulating blood pressure and heart rate.
Neuroendocrine Studies: It affects hormone release and has implications in stress response and reproductive functions
Mécanisme D'action
Neuropeptide FF (5-8) exerts its effects primarily through its interaction with neuropeptide FF receptors 1 and 2 (NPFFR1 and NPFFR2). These receptors are G protein-coupled receptors that mediate various physiological responses. The binding of neuropeptide FF (5-8) to these receptors can modulate the activity of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. This leads to changes in intracellular calcium levels and the activation of protein kinase C, ultimately influencing cellular functions .
Comparaison Avec Des Composés Similaires
Neuropeptide FF (5-8) is part of the RF-amide family of peptides, which includes:
Neuropeptide AF (NPAF): Similar in structure but with a different sequence, it also modulates pain and cardiovascular functions.
Prolactin-Releasing Peptide (PrRP): Involved in the regulation of prolactin release and other neuroendocrine functions.
Kisspeptin: Plays a crucial role in reproductive hormone regulation.
Uniqueness: Neuropeptide FF (5-8) is unique in its specific sequence and its ability to modulate both pain and cardiovascular functions through its interaction with NPFF receptors. Its role in opioid modulation also sets it apart from other RF-amide peptides .
Propriétés
Formule moléculaire |
C25H39N9O5 |
|---|---|
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C25H39N9O5/c26-20(35)11-10-18(33-22(37)16-8-4-12-30-16)24(39)32-17(9-5-13-31-25(28)29)23(38)34-19(21(27)36)14-15-6-2-1-3-7-15/h1-3,6-7,16-19,30H,4-5,8-14H2,(H2,26,35)(H2,27,36)(H,32,39)(H,33,37)(H,34,38)(H4,28,29,31)/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
VVKYIUFJEDANQO-VJANTYMQSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
SMILES canonique |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


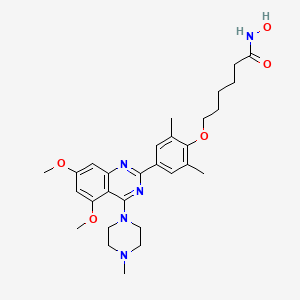
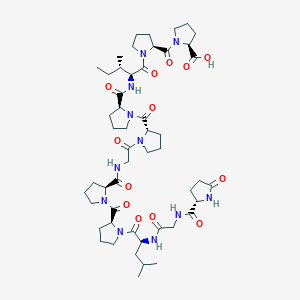
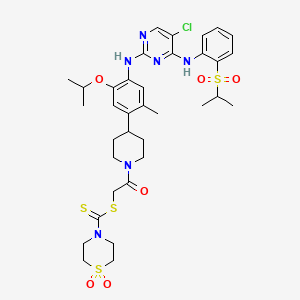
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)

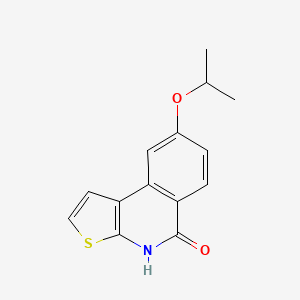
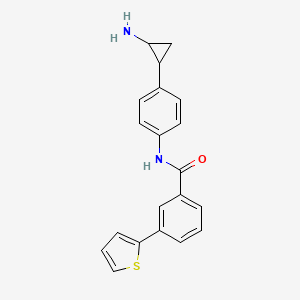
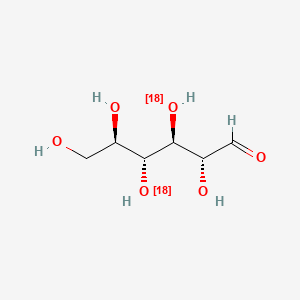
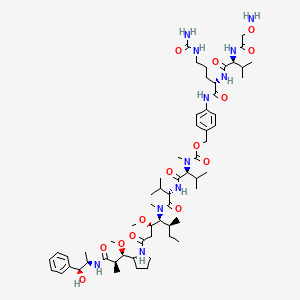
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
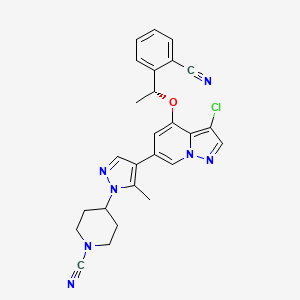
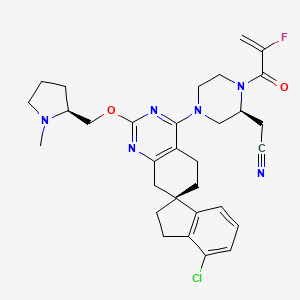
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
